

A Comprehensive Technical Review of the Pharmacological Properties of Sophoramine

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Compound of Interest

Compound Name: Sophoramine

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Sophoramine is a naturally occurring quinolizidine alkaloid primarily isolated from plants of the *Sophora* genus, such as *Sophora alopecuroides* L.[1][2]. As a bioactive constituent of traditional herbal medicines, **Sophoramine** and its structurally related compounds have attracted significant scientific interest for their diverse and potent pharmacological activities.[1][3] This document provides an in-depth overview of the current understanding of **Sophoramine**'s pharmacological effects, mechanisms of action, and therapeutic potential, with a focus on quantitative data and experimental methodologies.

Core Pharmacological Activities

Emerging evidence demonstrates that **Sophoramine** and its related alkaloids possess a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[4] The therapeutic potential of these compounds is rooted in their ability to modulate key cellular signaling pathways involved in pathogenesis.

Sophoramine exhibits significant anti-inflammatory activity by inhibiting the production of key inflammatory mediators. Studies show it can suppress pro-inflammatory cytokines such as Interleukin-1 β (IL-1 β), IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF- α), as well as other molecules like Prostaglandin E2 (PGE2) and nitric oxide (NO).

The primary mechanism for this effect involves the downregulation of critical inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated

Protein Kinase (MAPK) pathways. By suppressing the phosphorylation of key proteins in these cascades (e.g., p65, I κ B, p38, JNK), **Sophoramine** prevents the activation and nuclear translocation of transcription factors responsible for expressing pro-inflammatory genes.

Sophoramine is recognized for its potent antitumor effects across a range of cancer types, including lung, gastric, liver, and pancreatic cancers. Its therapeutic action is multifaceted, involving the inhibition of cancer cell proliferation and invasion, the induction of apoptosis (programmed cell death), and cell cycle arrest. Sophoridine hydrochloride injection, a closely related compound, has been approved and is used in China as an anticancer drug, highlighting the clinical potential of this class of alkaloids.

Mechanistically, **Sophoramine**'s anticancer effects are linked to the regulation of several signaling pathways. For instance, it has been shown to modulate the PTEN/PI3K/Akt and caspase signaling pathways, down-regulate the expression of matrix metalloproteinases (MMP-2, MMP-9) involved in metastasis, and activate the Hippo-YAP signaling pathway to reduce cisplatin resistance in lung cancer cells.

Sophoramine demonstrates notable effects on the cardiovascular system, primarily acting as a vasodilator. It induces concentration-dependent relaxation in isolated dog mesenteric, coronary, and cerebral arteries and veins. This vasodilation appears to be non-specific and is not influenced by the removal of the endothelium or by various autonomic and metabolic inhibitors.

Furthermore, **Sophoramine** can potentiate contractile responses to transmural stimulation in blood vessels. This effect is attributed to its ability to facilitate the release of norepinephrine from adrenergic nerve endings, acting on a prejunctional site that is sensitive to the α 2-adrenoceptor antagonist yohimbine.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from studies on **Sophoramine** and its closely related analog, Sophoridine, to provide a basis for comparison and evaluation.

Table 1: In Vitro Anticancer Activity of Sophoridine

| Cell Line | Cancer Type | Parameter | Value | Reference |
|-----------|----------------|------------------|---------|-----------|
| SGC7901 | Gastric Cancer | IC ₅₀ | 3.52 μM | |
| AGS | Gastric Cancer | IC ₅₀ | 3.91 μM | |

| MKN45 | Gastric Cancer | - | Inhibition of proliferation | |

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Sophocarpine

| Animal Model | Effect Measured | Dosage | Result | Reference |
|--|--------------------------------|------------------|--|-----------|
| Xylene-induced ear edema (mice) | Inhibition of edema | 20, 40, 80 mg/kg | Significant inhibition (P < 0.01 to P < 0.001) | |
| Acetic acid-induced vascular permeability (mice) | Inhibition of dye leakage | 20, 40, 80 mg/kg | Significant reduction (P < 0.01 to P < 0.001) | |
| Carrageenan-induced paw edema (mice) | Reduction of IL-1β, IL-6, PGE2 | 20, 40, 80 mg/kg | Significant reduction (P < 0.05 to P < 0.001) | |

| Hot plate test (mice) | Analgesia (prolonged delay) | 20, 40, 80 mg/kg | Significant prolongation (all P < 0.05) | |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the pharmacological properties of **Sophoramine**.

This protocol describes the evaluation of **Sophoramine**'s ability to suppress the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

- **Cell Culture:** Culture RAW 264.7 mouse macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- **Cell Seeding:** Seed cells in 96-well plates (for viability and NO assays) or 24-well plates (for cytokine assays) and allow them to adhere overnight.
- **Drug Treatment:** Pre-treat the cells with various concentrations of **Sophoramine** (e.g., 1, 10, 50 µM) for 1-2 hours.
- **Inflammatory Stimulation:** Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) to induce an inflammatory response and incubate for 24 hours.
- **Nitric Oxide (NO) Measurement:** Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent. Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.
- **Cytokine Measurement (ELISA):** Collect the supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
- **Cell Viability (MTT Assay):** Add MTT reagent to the remaining cells, incubate for 4 hours, dissolve the formazan crystals with DMSO, and measure absorbance at 570 nm to ensure the observed effects are not due to cytotoxicity.

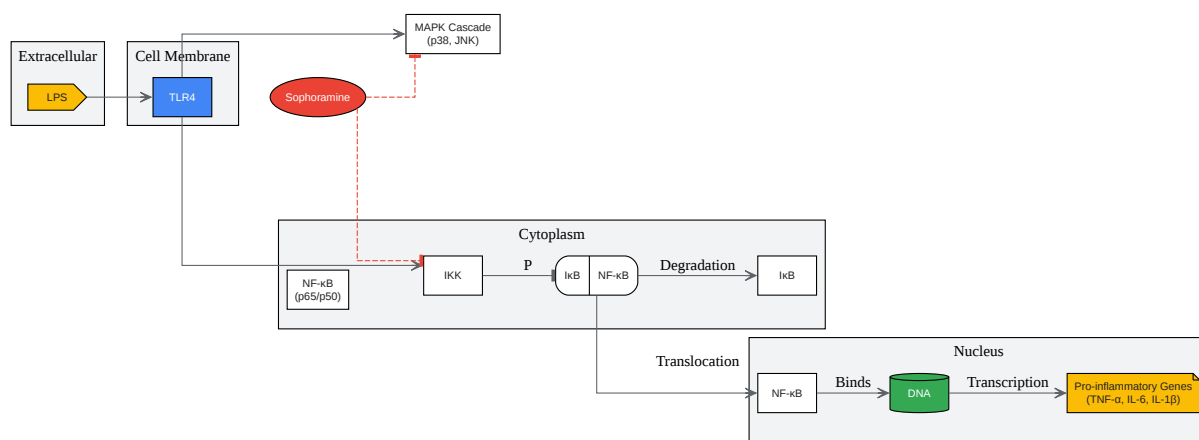
This protocol outlines the assessment of **Sophoramine**'s antitumor efficacy in a subcutaneous xenograft model.

- **Cell Preparation:** Culture a human cancer cell line (e.g., A549 lung cancer cells) under standard conditions. Harvest and resuspend the cells in a sterile, serum-free medium or Matrigel.
- **Animal Model:** Use 6-8 week old immunodeficient mice (e.g., BALB/c nude mice).
- **Tumor Implantation:** Subcutaneously inject approximately 5×10^6 cancer cells into the right flank of each mouse.

- Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice into groups (e.g., Vehicle Control, **Sophoramine** low dose, **Sophoramine** high dose, Positive Control like cisplatin).
- Drug Administration: Administer **Sophoramine** (e.g., 15 or 25 mg/kg) or vehicle control via intraperitoneal injection or oral gavage daily or on a specified schedule.
- Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$. Monitor animal body weight and general health.
- Endpoint Analysis: At the end of the study (e.g., 21-28 days), euthanize the mice, excise the tumors, and measure their final weight. Tumors can be processed for further analysis (e.g., histology, Western blot).

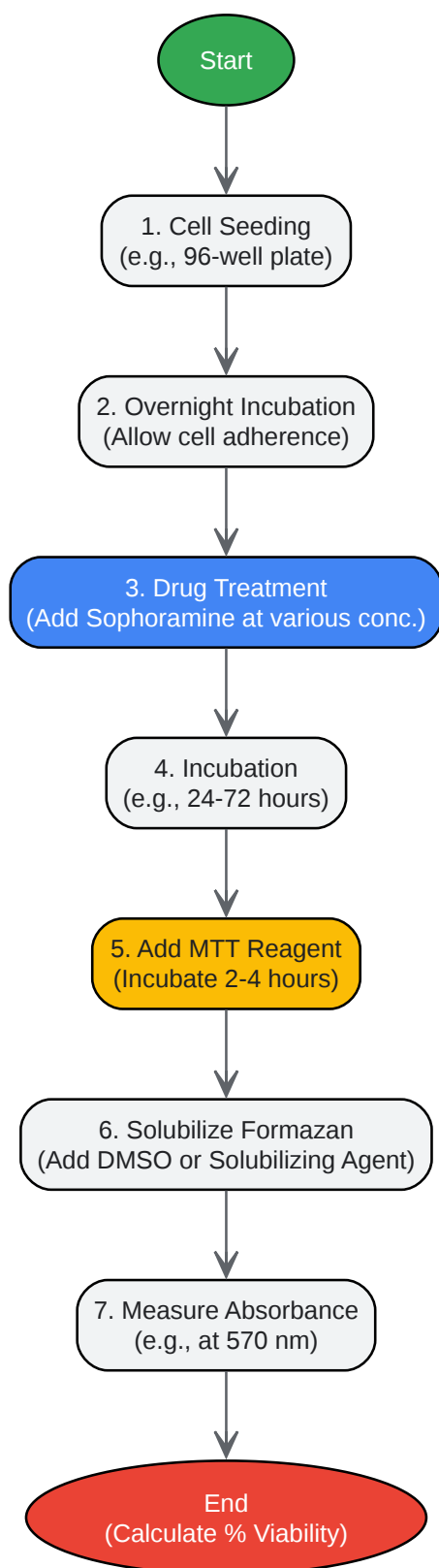
Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding of **Sophoramine**'s mechanism of action and evaluation.



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Caption: **Sophoramine** inhibits LPS-induced inflammatory signaling pathways.



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Caption: Standard experimental workflow for an MTT cytotoxicity assay.

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